
2-(3-Chloro-4-hydroxyphenyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-hydroxyphenyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro and hydroxy group attached to the phenyl ring, along with a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-hydroxyphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This reaction typically requires mild conditions and can be catalyzed by acids.
Industrial Production Methods: Industrial production of benzonitriles often involves the ammoxidation of substituted toluenes. For example, 2-chlorotoluene can be oxidized in the presence of ammonia and air to produce 2-chlorobenzonitrile . This method is advantageous due to its scalability and efficiency.
化学反应分析
Types of Reactions: 2-(3-Chloro-4-hydroxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzonitriles with various functional groups.
科学研究应用
2-(3-Chloro-4-hydroxyphenyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
相似化合物的比较
2-Chlorobenzonitrile: Similar in structure but lacks the hydroxy group.
4-Chloro-2-nitrobenzonitrile: Contains a nitro group instead of a hydroxy group.
4-(3-Hydroxyphenyl)benzonitrile: Similar structure but without the chloro group.
Uniqueness: 2-(3-Chloro-4-hydroxyphenyl)benzonitrile is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields.
属性
分子式 |
C13H8ClNO |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
2-(3-chloro-4-hydroxyphenyl)benzonitrile |
InChI |
InChI=1S/C13H8ClNO/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,16H |
InChI 键 |
FTJPNNCMPVMVDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


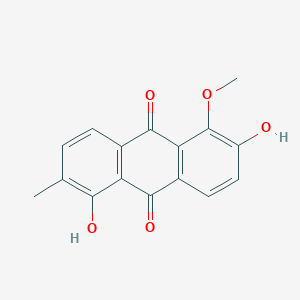
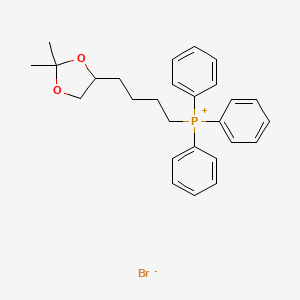
![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
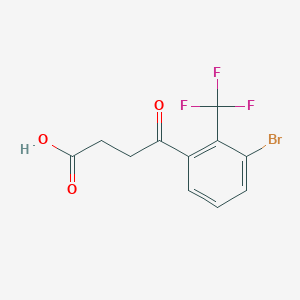
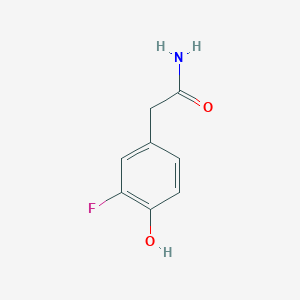
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
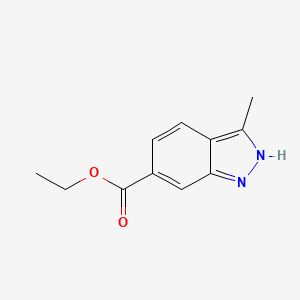
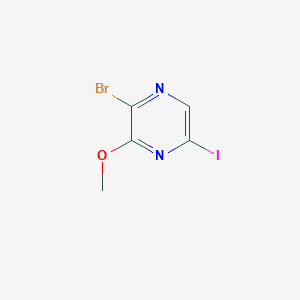
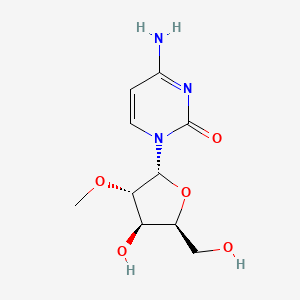


![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
